molecular formula C16H12N4 B2693261 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline CAS No. 1841079-88-6

5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline

Cat. No.: B2693261
CAS No.: 1841079-88-6
M. Wt: 260.3
InChI Key: PMOKTGDEWNHLBL-UHFFFAOYSA-N
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Description

5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline is a heterocyclic compound with a complex structure that includes both isoquinoline and pyrrolopyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline typically involves multi-step organic reactions. One common method includes the cycloaddition of appropriate precursors to form the pyrrolopyridine ring, followed by functionalization to introduce the amino group at the desired position . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct formation of the heterocyclic structure.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogens or other functional groups, leading to a variety of derivatives with potential biological activities .

Scientific Research Applications

5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine and isoquinoline derivatives, such as:

Uniqueness

What sets 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline apart is its unique combination of the isoquinoline and pyrrolopyridine rings, which confer distinct chemical properties and biological activities. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological interactions .

Properties

IUPAC Name

3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4/c17-14-3-1-2-12-9-19-16(8-13(12)14)20-7-5-11-4-6-18-10-15(11)20/h1-10H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOKTGDEWNHLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)N)N3C=CC4=C3C=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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